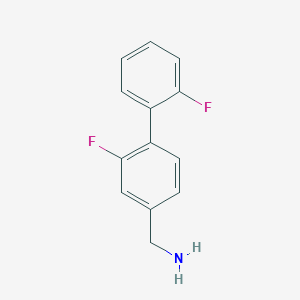

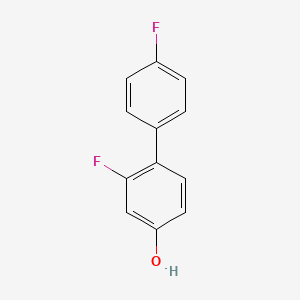

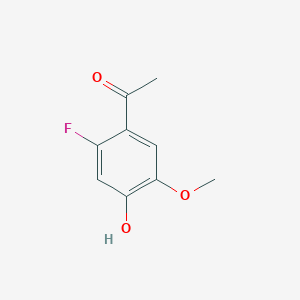

4-(4-Fluorophenyl)-3-fluorophenol

Vue d'ensemble

Description

“4-(4-Fluorophenyl)-3-fluorophenol” is a chemical compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a fluorinated pyrazole was synthesized via a two-step reaction. The first step involved the synthesis of pyrazoline via a one-pot three-component reaction under microwave irradiation. The second step involved the synthesis of pyrazole via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as FT-IR, HR-MS, 1D and 2D NMR analysis . The molecular geometry parameters obtained were further optimized by density functional theory (DFT) using B3LYP/6-311G++(d, p) basis set in the ground state .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a DPO derivative, benzyl(4-fluorophenyl)phenylphosphine oxide (BFPPO), was synthesized in one step from 4-FPO and benzyl chloride through a trivial S N 2 substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the physical properties of a compound were characterized by 1H and 13C Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopic methods . The compound was crystallized in the monoclinic system of P21/c space group .Applications De Recherche Scientifique

Flame Retardancy in Epoxy Resins

4-(4-Fluorophenyl)-3-fluorophenol: has been utilized to enhance the flame retardancy of epoxy resins. When modified with this compound, the epoxy resins exhibit a higher limiting oxygen index and achieve a UL-94 V-0 rating, indicating improved resistance to ignition and burning .

Dielectric Properties for Electronic Materials

The incorporation of 4-(4-Fluorophenyl)-3-fluorophenol into epoxy resins can significantly reduce the dielectric constant and dielectric loss factor, making it a valuable additive for advanced electronic materials that require stable dielectric properties .

Pharmaceutical Intermediates

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives are particularly useful in the development of drugs used in the treatment of migraines and cluster headaches .

Agrochemical Synthesis

4-(4-Fluorophenyl)-3-fluorophenol: is also employed in the synthesis of agrochemicals. Its reactivity and structural properties make it suitable for creating compounds that are effective in agricultural applications .

Analytical Chemistry

In analytical chemistry, derivatives of 4-(4-Fluorophenyl)-3-fluorophenol are used for the detection of sugars and aldehydes. This application takes advantage of its reactivity with carbonyl groups .

Advanced Composite Materials

The compound’s ability to improve the thermal and mechanical properties of materials makes it a candidate for use in advanced composite materials. It can contribute to the development of composites with enhanced performance characteristics .

Mécanisme D'action

The mechanism of action of similar compounds has been studied. For instance, 4-Fluoroamphetamine (4-FA; 4-FMP; PAL-303; “Flux”), also known as para-fluoroamphetamine (PFA) is a psychoactive research chemical of the phenethylamine and substituted amphetamine chemical classes. It produces stimulant and entactogenic effects .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-fluoro-4-(4-fluorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2O/c13-9-3-1-8(2-4-9)11-6-5-10(15)7-12(11)14/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBIGGXSQDASKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673373 | |

| Record name | 2,4'-Difluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluorophenyl)-3-fluorophenol | |

CAS RN |

349665-92-5 | |

| Record name | 2,4'-Difluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

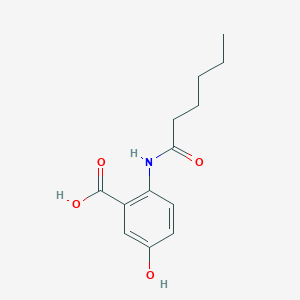

![(3,4'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1440308.png)